2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
2,3-dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBNBPJBXWIBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(S2(=O)=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277756 | |
| Record name | 2,3-dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123297-21-2 | |
| Record name | 2,3-dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Benzothiophene
Benzothiophene is oxidized to its 1,1-dioxide derivative using hydrogen peroxide (HO) in acetic acid (AcOH). This method, adapted from Pd-catalyzed oxidative studies, involves the following steps:
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Reaction Setup : A mixture of benzothiophene (10 mmol) in acetic acid (11 mL) is treated with 30% HO (6.5 equiv) at 100°C for 1.5 hours.
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Workup : The cooled reaction mixture is neutralized with saturated aqueous NaHCO, extracted with dichloromethane (DCM), and purified via flash chromatography.
Yield : ~85–90%.
Mechanism : The sulfone group is introduced through electrophilic oxidation, where HO acts as the oxygen donor in the presence of acidic conditions.
Bromination of 2,3-Dihydro-1-benzothiophene 1,1-Dioxide
The dibromination step introduces bromine atoms at the 2- and 3-positions of the dihydrobenzothiophene core. Two primary methods are employed:
Direct Bromination with Elemental Bromine
This method, analogous to the dibromination of dihydrobenzofuran derivatives, proceeds as follows:
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Reaction Conditions :
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Substrate : 2,3-dihydro-1-benzothiophene 1,1-dioxide (50 g, 0.28 mol).
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Solvent : Dichloromethane (DCM, 500 mL).
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Bromine : 67.7 g (0.42 mol, 1.5 equiv), diluted in DCM (100 mL).
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Temperature : –10°C to 0°C.
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Time : 2 hours.
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Workup :
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Quenching with aqueous sodium thiosulfate to remove excess Br.
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Extraction with ethyl acetate, followed by recrystallization from ethanol.
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Yield : 93%.
Key Observations :
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Bromine addition occurs selectively at the 2- and 3-positions due to the electron-withdrawing sulfone group, which directs electrophilic attack.
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The reaction is highly exothermic, necessitating controlled addition and low temperatures to avoid side reactions.
Alternative Bromination with N-Bromosuccinimide (NBS)
While elemental bromine is cost-effective, NBS offers improved selectivity in some cases. A hypothetical protocol (derived from analogous systems) includes:
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Reaction Conditions :
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Substrate : 2,3-dihydro-1-benzothiophene 1,1-dioxide (1 equiv).
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NBS : 2.2 equiv in chloroform.
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Initiation : Light or radical initiators (e.g., AIBN).
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Temperature : Room temperature.
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Workup :
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Filtration to remove succinimide byproducts.
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Column chromatography for purification.
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Yield : ~80–85% (estimated).
Advantages :
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Reduced handling of toxic Br.
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Better control over regioselectivity in polybrominated systems.
Optimization and Industrial Considerations
Solvent and Temperature Effects
| Parameter | Bromine Method | NBS Method |
|---|---|---|
| Solvent | DCM | Chloroform |
| Temperature | –10°C to 0°C | 25°C |
| Reaction Time | 2 hours | 12–24 hours |
| Yield | 93% | 80–85% |
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DCM vs. Chloroform : DCM’s lower boiling point (–10°C) facilitates temperature control during exothermic Br addition.
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Scale-Up Challenges : Industrial processes favor continuous flow reactors for bromine-based reactions to enhance safety and yield.
Purification Strategies
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Recrystallization : Ethanol is optimal for isolating the dibrominated product due to its moderate polarity.
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Column Chromatography : Required for NBS-derived products to separate succinimide byproducts.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrOS | PubChem |
| Molecular Weight | 326.01 g/mol | PubChem |
| CAS Number | 123297-21-2 | EPA DSSTox |
| IUPAC Name | This compound | PubChem |
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the sulfone group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or thiols .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide is in organic synthesis. It serves as an intermediate in the synthesis of various complex organic molecules. For instance:
- Synthesis of Thiophene Derivatives : The compound can be used to synthesize thiophene derivatives that are essential in pharmaceuticals and agrochemicals. Researchers have demonstrated its utility in creating functionalized thiophenes through electrophilic substitution reactions .
Material Science
The compound has shown potential in material science applications due to its unique structural characteristics:
- Conductive Polymers : Studies indicate that derivatives of 2,3-Dibromo-2,3-dihydro-1-benzothiophene can be incorporated into conductive polymer matrices. These materials are beneficial for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Recent research has revealed that this compound exhibits biological activity that warrants further investigation:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This characteristic makes it a candidate for developing new antimicrobial agents .
Case Study 1: Synthesis of Functionalized Thiophenes
In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a key intermediate to synthesize a library of functionalized thiophenes. The results indicated high yields and purity levels for the synthesized compounds, showcasing the effectiveness of this compound in organic synthesis .
Case Study 2: Conductive Polymer Development
A research team at a leading university explored the integration of 2,3-Dibromo-2,3-dihydro-1-benzothiophene derivatives into polymer matrices for electronic applications. Their findings demonstrated enhanced electrical conductivity and stability of the resulting materials compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets. The bromine atoms and sulfone group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Bromine vs. Chlorine Substituents: The 2,3-dibromo derivative exhibits higher electrophilicity compared to chloro analogs (e.g., 4-chloro-2,3-dihydrothiophene 1,1-dioxide), enhancing its ability to interact with negatively charged protein regions like the CENP-E L5 loop .
- Trifluoromethyl and Cyano Groups: Compound A (6-cyano-7-trifluoromethyl analog) demonstrates improved pharmacokinetic properties due to the electron-withdrawing trifluoromethyl group, which increases metabolic stability and membrane permeability . In contrast, the dibromo derivative lacks these substituents, suggesting divergent optimization pathways for target engagement.
- Sulfone Group: All compounds share the sulfone moiety, which contributes to strong dipole interactions and hydrogen bonding in protein-ligand interactions.
Biological Activity
2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide (CAS Number: 123297-21-2) is a compound belonging to the benzothiophene class, characterized by its unique structure that includes two bromine atoms and a sulfone group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
- Molecular Formula : CHBrOS
- Molecular Weight : 326.01 g/mol
- LogP : 3.71 (indicating moderate lipophilicity)
Synthesis and Preparation
The synthesis of this compound typically involves the bromination of benzothiophene derivatives. Common methods include the use of bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane or chloroform at room temperature. The product is purified through recrystallization or column chromatography.
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The bromine atoms and sulfone group enhance its reactivity and binding affinity to enzymes and receptors, which may lead to diverse biological effects. The specific pathways and targets depend on the context of use .
Anticancer Potential
The anticancer properties of benzothiophene derivatives have been explored extensively. For instance, certain structural modifications have been linked to enhanced cytotoxicity against cancer cell lines. While specific data on 2,3-Dibromo-2,3-dihydro-1-benzothiophene is sparse, its structural characteristics imply a potential for similar activities .
Herbicidal Activity
The compound's potential as a herbicide has also been investigated. Similar compounds have shown efficacy in controlling weeds in agricultural settings. For example, thiazolo[4,5-b]pyridines derived from related structures displayed strong herbicidal activity against monocotyledonous weeds . This suggests that 2,3-Dibromo-2,3-dihydro-1-benzothiophene could be explored for similar applications.
Table 1: Summary of Biological Activities Related to Benzothiophene Derivatives
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide?
The compound can be synthesized via bromination of 2,3-dihydro-1-benzothiophene 1,1-dioxide. Bromine addition occurs selectively in aqueous conditions due to the conjugation of the sulfone group with the double bond, yielding the 2,3-dibromo derivative. This contrasts with bromination of non-conjugated sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide), which requires aprotic media . Optimize reaction time and stoichiometry to avoid over-bromination.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm regioselectivity of bromination and assess diastereomer ratios.
- IR Spectroscopy : To identify sulfone (SO₂) stretching vibrations (~1300–1150 cm⁻¹) and monitor bromine incorporation .
- X-ray Crystallography : Resolves structural ambiguities, such as stereochemistry and bond conjugation effects .
Q. What are the key differences in chemical reactivity between α- and β-sulfones in this compound?
α-Sulfones (e.g., 2,3-dihydrothiophene 1,1-dioxide) exhibit enhanced electrophilic character due to conjugation between the sulfone group and the double bond. This promotes regioselective bromination in aqueous media. β-Sulfones lack this conjugation, requiring aprotic solvents for bromine addition .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Store in airtight containers under inert gas (e.g., N₂) at –20°C. Avoid exposure to light, moisture, and oxidizing agents. Use glass or PTFE-lined caps to prevent reactions with metal surfaces .
Advanced Research Questions
Q. How does the conjugation of the sulfone group with the double bond influence bromination regioselectivity?
Conjugation stabilizes the transition state during bromine addition, directing electrophilic attack to the α-positions (C2 and C3). Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals to predict regioselectivity . Experimental validation involves comparing reaction outcomes in conjugated vs. non-conjugated systems .
Q. What mechanistic insights explain the formation of sulfinic anhydrides during Grignard reactions with related sulfones?
Grignard reagents (e.g., ethylmagnesium bromide) deprotonate acidic α-hydrogens in sulfones, forming sulfinate intermediates. These intermediates dimerize to yield sulfinic anhydrides. Mechanistic studies using isotopic labeling (²H or ¹³C) and in-situ IR spectroscopy can track intermediate formation .
Q. How to resolve contradictions in bromination reactivity under different solvent conditions?
Aqueous solvents stabilize ionic intermediates (e.g., bromonium ions), favoring anti-addition in conjugated systems. Aprotic solvents promote radical or stepwise pathways, leading to syn-addition. Kinetic studies (e.g., variable-temperature NMR) and solvent polarity measurements (Kamlet-Taft parameters) can clarify these discrepancies .
Q. What experimental strategies can validate proposed resonance structures in sulfone-containing heterocycles?
- X-ray Crystallography : Determines bond lengths and angles to assess delocalization (e.g., shortened C=C bonds in conjugated systems) .
- UV-Vis Spectroscopy : Detects absorption shifts caused by resonance stabilization .
- NMR Chemical Shift Analysis : Electron-withdrawing effects of sulfones alter chemical shifts in conjugated vs. non-conjugated systems .
Q. How to design experiments to explore unexpected reaction pathways, such as elimination vs. addition?
- Condition Screening : Vary solvents (polar vs. nonpolar), temperatures, and catalysts. For example, acidic conditions may favor elimination, while basic conditions promote nucleophilic addition .
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or deuterated solvents to identify reactive intermediates .
Q. How to achieve selective mono-bromination vs. di-bromination in similar sulfone systems?
- Stoichiometric Control : Use 1:1 molar ratios of bromine to substrate for mono-bromination.
- Temperature Modulation : Lower temperatures (–10°C) slow reaction kinetics, favoring mono-substitution .
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct bromination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
